4,6-Dichloro-2-methylquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5Cl2N It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylquinoline-3-carbonitrile typically involves the chlorination of 2-methylquinoline followed by the introduction of a cyano group at the 3-position. One common method involves the reaction of 2-methylquinoline with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 4 and 6 positions. The resulting 4,6-dichloro-2-methylquinoline is then reacted with cyanogen bromide (BrCN) to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The cyano group at the 3-position can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group at the 2-position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles at the 4 and 6 positions.
Reduction Reactions: 4,6-Dichloro-2-methylquinoline-3-amine.
Oxidation Reactions: 4,6-Dichloro-2-carboxyquinoline-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-methylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-2-methylquinoline
- 4,7-Dichloro-2-methylquinoline
- 2,6-Dichloro-3-methylquinoline
- 5,7-Dichloro-2-methylquinoline
- 4,6-Dichloro-8-methylquinoline
Uniqueness
4,6-Dichloro-2-methylquinoline-3-carbonitrile is unique due to the presence of both chlorine atoms and a cyano group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules .
Eigenschaften
Molekularformel |
C11H6Cl2N2 |
---|---|
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
4,6-dichloro-2-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-9(5-14)11(13)8-4-7(12)2-3-10(8)15-6/h2-4H,1H3 |
InChI-Schlüssel |
AANRTPNJAHYTTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.